molecular formula C28H33FN2O5 B11145091 5-(4-fluorophenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11145091
M. Wt: 496.6 g/mol
InChI Key: SWXSAXJLOBHEGK-LCUIJRPUSA-N
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Description

The compound 5-(4-fluorophenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrrolidinone core, substituted with fluorophenyl, hydroxy, benzoyl, and morpholinylpropyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Benzoylation: The benzoyl group can be added through a Friedel-Crafts acylation reaction using a benzoyl chloride derivative.

    Morpholinylpropyl Substitution: The morpholinylpropyl group can be introduced via a nucleophilic substitution reaction using a morpholine derivative and an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

5-(4-fluorophenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and potential biological activities.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Materials Science: The unique chemical properties of this compound can be utilized in the design of novel materials with specific functionalities.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-fluorophenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one: is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C28H33FN2O5

Molecular Weight

496.6 g/mol

IUPAC Name

(4Z)-5-(4-fluorophenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H33FN2O5/c1-19(2)18-36-23-10-6-21(7-11-23)26(32)24-25(20-4-8-22(29)9-5-20)31(28(34)27(24)33)13-3-12-30-14-16-35-17-15-30/h4-11,19,25,32H,3,12-18H2,1-2H3/b26-24-

InChI Key

SWXSAXJLOBHEGK-LCUIJRPUSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)O

Origin of Product

United States

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